

Application Notes and Protocols: Undecyl 8-bromooctanoate in Drug Delivery Research

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Compound of Interest

Compound Name: Undecyl 8-bromooctanoate

Cat. No.: B15551485

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Undecyl 8-bromooctanoate** is a commercially available aliphatic lipid reagent.[1] [2] However, there is currently a limited body of published research detailing its specific applications in drug delivery systems. The following application notes and protocols are based on the known chemical properties of **Undecyl 8-bromooctanoate** and the established applications of similar long-chain bromo-esters in the synthesis of drug delivery vehicles. These examples are intended to be illustrative of its potential uses.

Compound Overview

Undecyl 8-bromooctanoate is a lipid synthon characterized by a long undecyl (C11) alkyl chain, an ester linkage, and a C8 chain terminating in a bromine atom.[1] This bifunctional nature makes it a versatile building block for the synthesis of more complex molecules for drug delivery, such as cationic lipids for nucleic acid delivery or for the functionalization of nanoparticles.

Property	Value	Reference
CAS Number	2707440-34-2	[1][2]
Molecular Formula	C ₁₉ H ₃₇ BrO ₂	[1][2]
Molecular Weight	377.4 g/mol	[1][2]
Appearance	Not specified (typically a liquid)	
Purity	≥98%	[1]
Storage Conditions	-20°C	[1][2]

Application 1: Synthesis of a Novel Cationic Lipid for mRNA Delivery

Application Note

Cationic or ionizable lipids are critical components of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics like mRNA.[3][4][5] These lipids typically consist of a hydrophobic tail, a linker, and a polar headgroup that can be protonated. The long undecyl and octyl chains of **Undecyl 8-bromooctanoate** can serve as the hydrophobic domain, while the reactive bromine atom allows for the attachment of a suitable headgroup. This protocol outlines a hypothetical synthesis of a cationic lipid using **Undecyl 8-bromooctanoate** and its subsequent formulation into mRNA-loaded LNPs.

Experimental Protocol: Synthesis of Cationic Lipid 'UD-L1'

Materials:

- **Undecyl 8-bromooctanoate**
- N,N-dimethylethanolamine
- Anhydrous acetonitrile
- Sodium iodide (catalytic amount)

- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

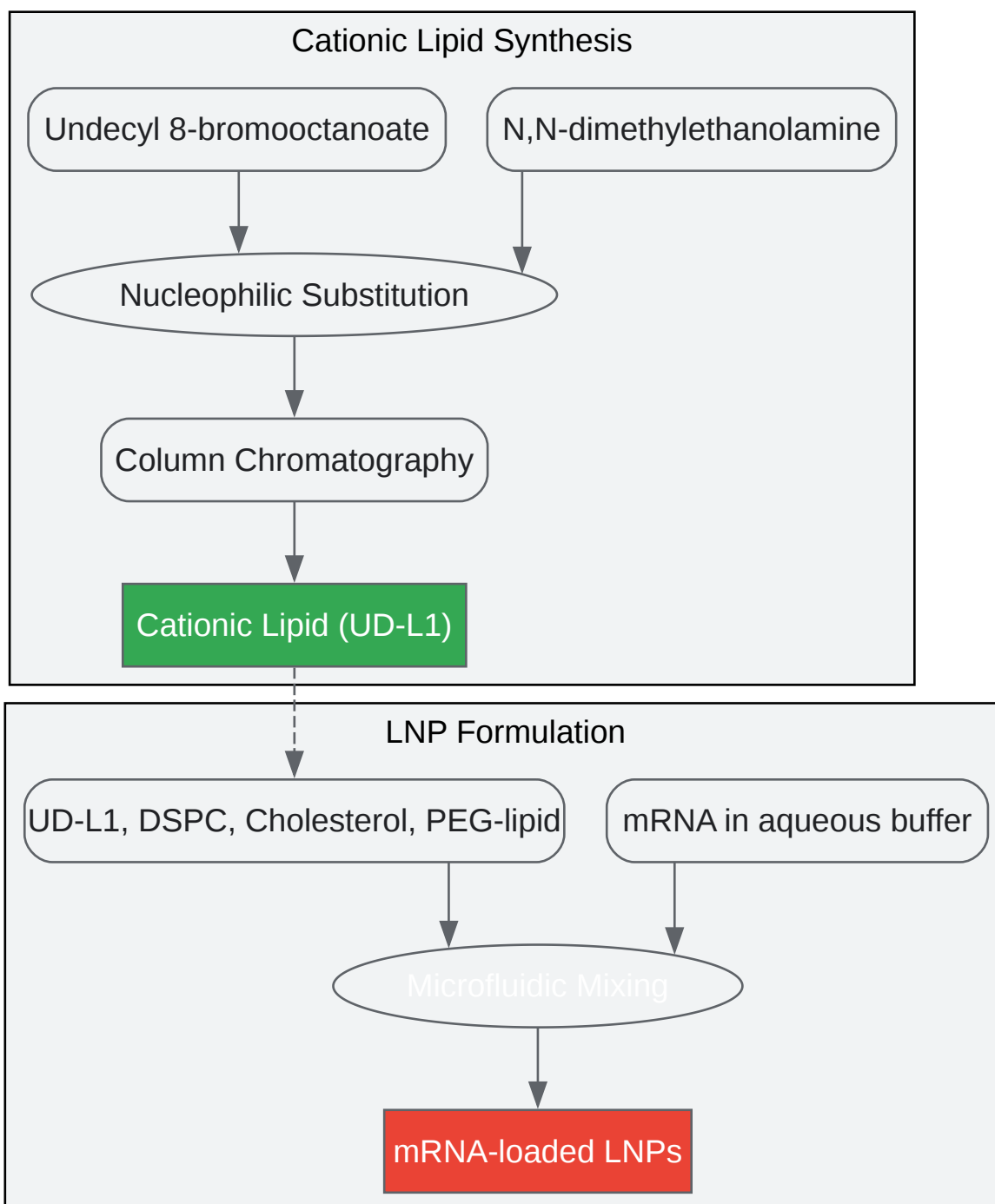
Procedure:

- In a round-bottom flask, dissolve **Undecyl 8-bromooctanoate** (1 eq.) in anhydrous acetonitrile.
- Add N,N-dimethylethanolamine (1.2 eq.) and a catalytic amount of sodium iodide to the solution.
- Reflux the reaction mixture at 80°C for 24 hours under a nitrogen atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and remove the solvent using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure cationic lipid (UD-L1).
- Characterize the final product using ^1H NMR and mass spectrometry.

Data Presentation: Hypothetical LNP Formulation Characteristics

Parameter	Hypothetical Value
LNP Size (Z-average)	85 nm
Polydispersity Index (PDI)	0.12
Zeta Potential	+35 mV
mRNA Encapsulation Efficiency	92%

Visualization: Workflow for LNP Synthesis and Formulation



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Caption: Workflow for the synthesis of a cationic lipid and its formulation into mRNA-loaded LNPs.

Application 2: Surface Functionalization of Polymeric Nanoparticles

Application Note

The surface properties of nanoparticles play a crucial role in their interaction with biological systems. Modifying the surface of pre-formed nanoparticles with lipid chains can enhance their biocompatibility and cellular uptake. **Undecyl 8-bromooctanoate** can be used to introduce a long hydrophobic tail onto the surface of nanoparticles that possess reactive groups (e.g., hydroxyl or amine groups). This protocol describes a hypothetical surface modification of poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Experimental Protocol: Surface Modification of PLGA Nanoparticles

Materials:

- Pre-formed PLGA nanoparticles with surface hydroxyl groups
- **Undecyl 8-bromooctanoate**
- Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents
- Anhydrous dichloromethane (DCM)
- Dialysis membrane (10 kDa MWCO)

Procedure:

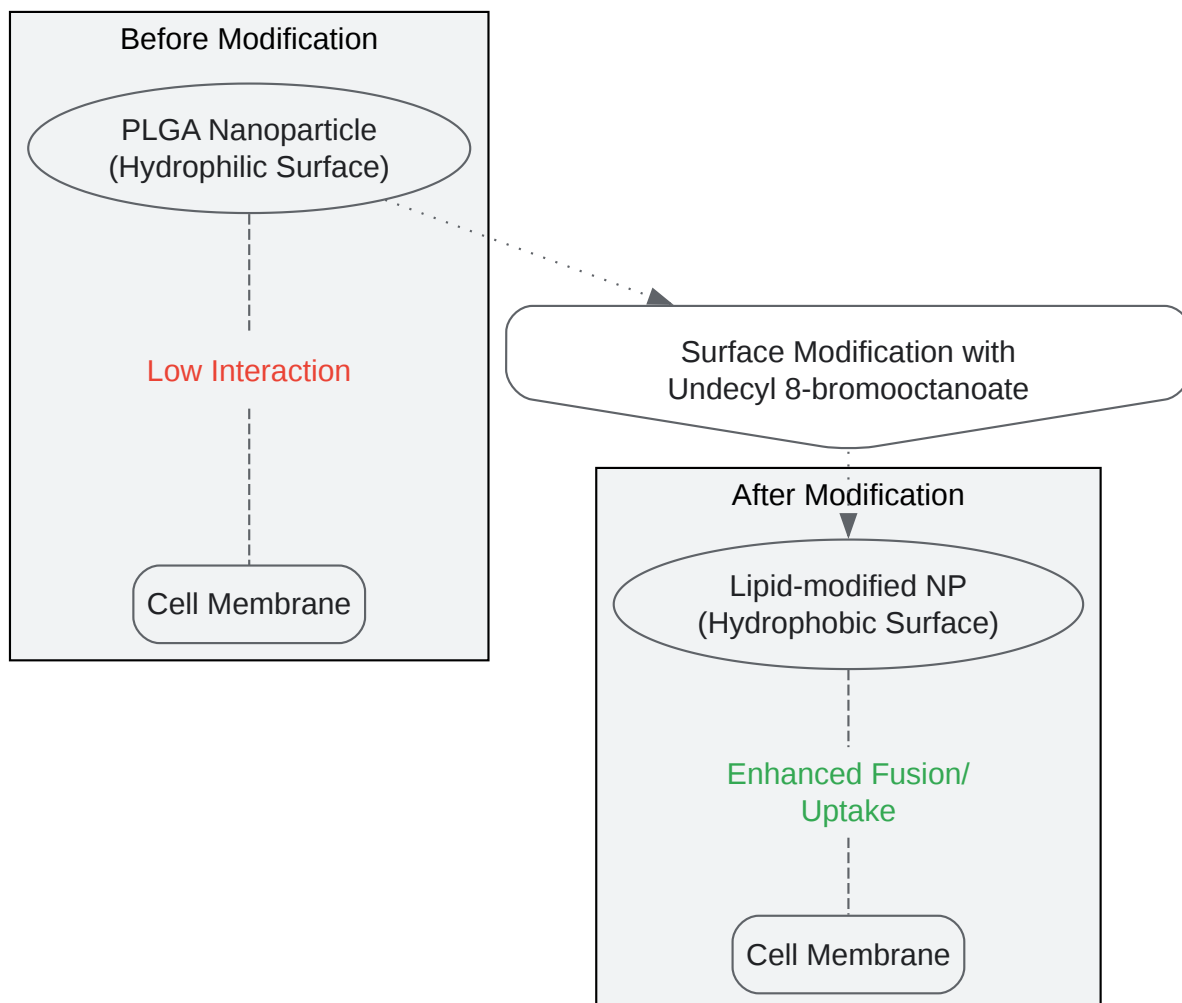
- Disperse the PLGA nanoparticles in anhydrous DCM.
- In a separate flask, dissolve **Undecyl 8-bromooctanoate** (excess), DCC (2 eq.), and DMAP (0.5 eq.) in anhydrous DCM.

- Add the **Undecyl 8-bromooctanoate** solution dropwise to the nanoparticle dispersion under gentle stirring.
- Allow the reaction to proceed for 48 hours at room temperature.
- Quench the reaction by adding a small amount of water.
- Remove the unreacted reagents and by-products by repeated centrifugation and washing with DCM.
- Finally, dialyze the modified nanoparticles against deionized water for 24 hours to remove any remaining impurities.
- Lyophilize the purified nanoparticles for storage and characterization.

Data Presentation: Hypothetical Nanoparticle Properties

Property	Before Modification	After Modification
Surface Contact Angle	65°	95°
Drug Release Rate	Moderate	Slower
Cellular Uptake	Baseline	Increased by 50%

Visualization: Logic of Surface Functionalization



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Caption: Logic of nanoparticle surface modification to enhance cellular interaction.

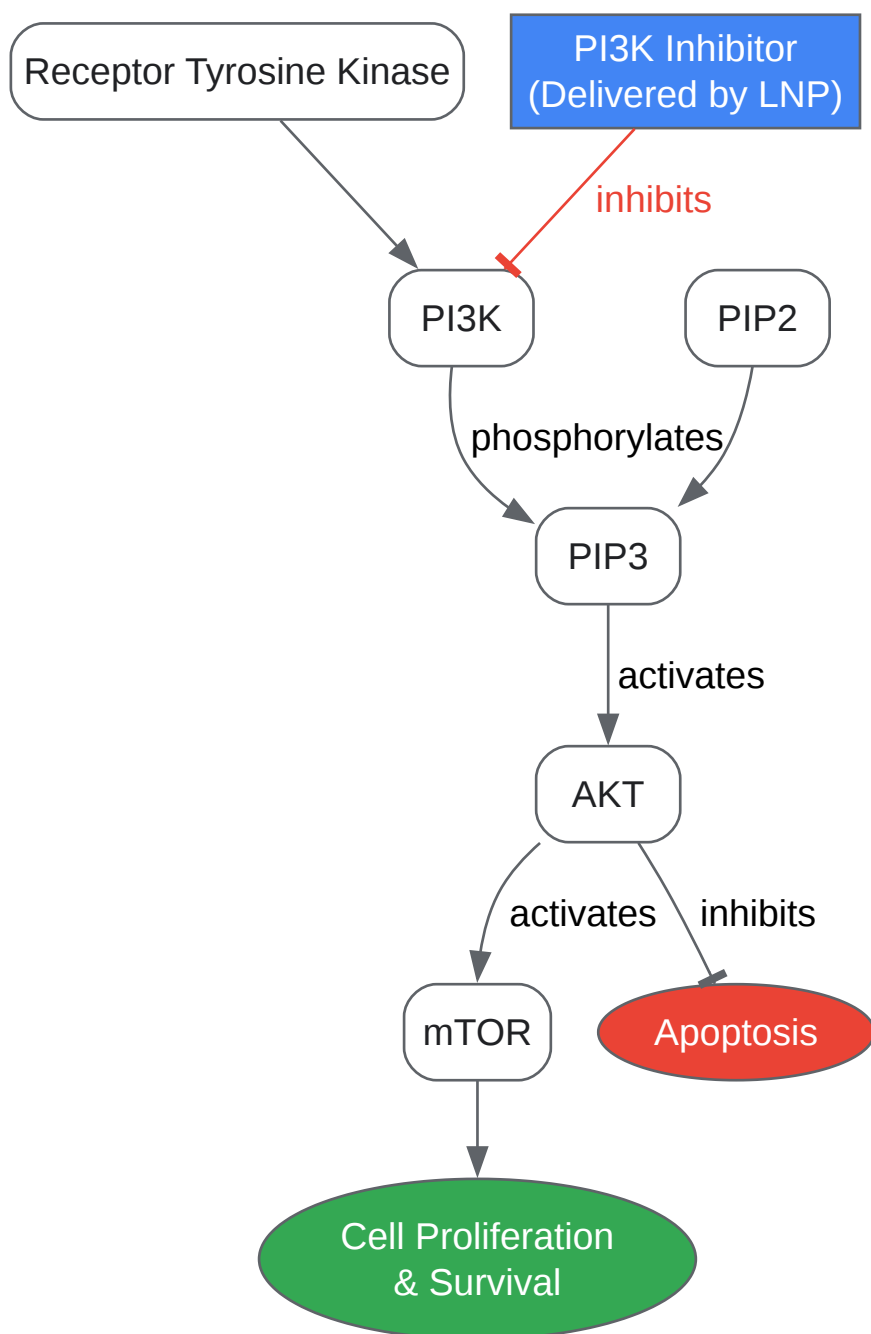
Hypothetical Signaling Pathway Modulation

Application Note

Nanoparticles formulated with lipids derived from **Undecyl 8-bromooctanoate** could be used to deliver drugs that target specific intracellular signaling pathways. For instance, a common

pathway dysregulated in cancer is the PI3K/AKT/mTOR pathway. An LNP formulation could be used to deliver a PI3K inhibitor specifically to tumor cells, thereby inhibiting cell proliferation and survival.

Visualization: PI3K/AKT/mTOR Signaling Pathway



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Caption: Targeted inhibition of the PI3K/AKT/mTOR pathway by a drug delivered via LNPs.

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